5-Chloropyrimidine-2-sulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloropyrimidine-2-sulfinic acid is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chlorine atom at the 5-position and a sulfinic acid group at the 2-position of the pyrimidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloropyrimidine-2-sulfinic acid typically involves the chlorination of pyrimidine derivatives followed by the introduction of the sulfinic acid group. One common method includes the reaction of 2-chloro-5-bromopyrimidine with sulfinic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium chloride (PdCl2) and a base like sodium carbonate (Na2CO3) in an aqueous medium at elevated temperatures .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Chloropyrimidine-2-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to sulfonic acid under strong oxidizing conditions.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3), primary amines (R-NH2), or thiols (R-SH) in the presence of a base.
Major Products Formed:
Oxidation: 5-Chloropyrimidine-2-sulfonic acid.
Reduction: 5-Chloropyrimidine-2-thiol.
Substitution: Various 5-substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloropyrimidine-2-sulfinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 5-Chloropyrimidine-2-sulfinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfinic acid group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorine atom at the 5-position can also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
2-Chloropyrimidine: Lacks the sulfinic acid group, making it less reactive in certain chemical reactions.
5-Bromopyrimidine-2-sulfinic acid: Similar structure but with a bromine atom instead of chlorine, which can lead to different reactivity and biological activity.
5-Chloropyrimidine-2-sulfonic acid: An oxidized form of 5-Chloropyrimidine-2-sulfinic acid with different chemical properties.
Uniqueness: this compound is unique due to the presence of both a chlorine atom and a sulfinic acid group on the pyrimidine ring. This combination of functional groups imparts distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C4H3ClN2O2S |
---|---|
Molecular Weight |
178.60 g/mol |
IUPAC Name |
5-chloropyrimidine-2-sulfinic acid |
InChI |
InChI=1S/C4H3ClN2O2S/c5-3-1-6-4(7-2-3)10(8)9/h1-2H,(H,8,9) |
InChI Key |
OKYXAMUYFZLGIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)S(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.